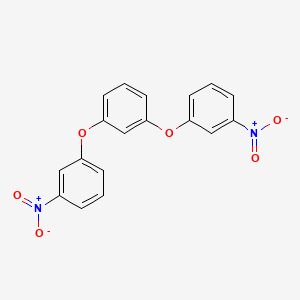

1,3-Bis(3-nitrophenoxy)benzene

説明

1,3-Bis(3-nitrophenoxy)benzene (CAS: 54060-31-0) is a nitro-substituted aromatic compound with the molecular formula C₁₈H₁₂N₂O₆ and a molecular weight of 352.3 g/mol . Its structure consists of a central benzene ring symmetrically substituted with two 3-nitrophenoxy groups at the 1,3-positions (meta positions). The nitro (-NO₂) groups are strong electron-withdrawing substituents, conferring distinct electronic and steric properties to the molecule. This compound is primarily utilized in materials science and organic synthesis, where its electron-deficient aromatic system may serve as a precursor for polymers, explosives, or intermediates in pharmaceutical chemistry.

特性

IUPAC Name |

1-nitro-3-[3-(3-nitrophenoxy)phenoxy]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O6/c21-19(22)13-4-1-6-15(10-13)25-17-8-3-9-18(12-17)26-16-7-2-5-14(11-16)20(23)24/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKPGQHPZCGOFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4068905 | |

| Record name | 1,3-Bis(3-nitrophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54060-31-0 | |

| Record name | 1,3-Bis(3-nitrophenoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54060-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-bis(3-nitrophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054060310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-bis(3-nitrophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Bis(3-nitrophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(3-nitrophenoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Bis(3-nitrophenoxy)benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3JA3W73XC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions

1,3-Bis(3-nitrophenoxy)benzene can be synthesized through a multi-step process. One common method involves the reaction of resorcinol with 1-bromo-3-nitrobenzene in the presence of anhydrous potassium carbonate. The reaction mixture is typically refluxed to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound .

化学反応の分析

Types of Reactions

1,3-Bis(3-nitrophenoxy)benzene undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other substituents.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Reduction: 1,3-Bis(3-aminophenoxy)benzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

1,3-Bis(3-nitrophenoxy)benzene has several applications in scientific research:

Materials Science: Used in the synthesis of high-performance polymers and resins due to its thermal stability and mechanical properties.

Organic Synthesis: Serves as an intermediate in the preparation of other complex organic molecules.

Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

作用機序

The mechanism of action of 1,3-Bis(3-nitrophenoxy)benzene involves its interaction with various molecular targets. The nitro groups can undergo reduction to form amino groups, which can then participate in further chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and products that interact with specific pathways in chemical and biological systems .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 1,3-Bis(3-nitrophenoxy)benzene and analogous bis-phenoxy benzene derivatives:

Structural and Electronic Differences

- Substituent Effects: The nitro groups in this compound create a highly electron-deficient aromatic core compared to the electron-donating amino (-NH₂) groups in 1,3-Bis(4-aminophenoxy)benzene . This stark electronic contrast influences reactivity; nitro derivatives are prone to reduction reactions, while amino derivatives participate in electrophilic substitutions.

- In contrast, the ethynyl-iodo pyridinium groups in halogen-bonding receptors enable directional interactions for anion binding .

Solubility and Stability

- Polarity: 1,3-Bis(2-hydroxyethoxy)benzene exhibits higher solubility in polar solvents (e.g., water, ethanol) due to its hydrophilic hydroxyethoxy groups, whereas the nitro derivative is more soluble in nonpolar solvents .

- Thermal Stability : Oxazoline-containing derivatives (e.g., 1,3-Bis(2-oxazolin-2-yl)benzene) demonstrate enhanced thermal stability due to rigid heterocyclic rings, making them suitable for high-temperature applications .

Research Findings and Data

Reactivity Studies

- Nitro Reduction: this compound undergoes catalytic hydrogenation to yield 1,3-Bis(3-aminophenoxy)benzene, a precursor for conductive polymers .

- Anion Binding : Comparative studies show that halogen-bonding receptors (e.g., 1,3-Bis(4-ethynyl-3-iodopyridinium)-benzene) exhibit stronger anion affinity (Kₐ ≈ 10⁴–10⁵ M⁻¹) than nitro derivatives due to directional I···anion interactions .

Crystallographic Data

- Packing Efficiency : X-ray diffraction reveals that nitro-substituted derivatives form less dense crystalline lattices compared to oxazoline-containing analogs, attributed to steric clashes between nitro groups .

生物活性

1,3-Bis(3-nitrophenoxy)benzene is a synthetic organic compound characterized by its complex structure, featuring nitro groups that contribute to its biological activity. The compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential therapeutic applications and unique properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C18H12N2O6

- Molecular Weight : 372.30 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in organic solvents like ethanol and dichloromethane.

The presence of nitro groups in its structure enhances reactivity and biological interactions, making it a subject of interest for various studies.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, particularly in inhibiting biofilm formation. It has been noted for its activity against Bacillus subtilis and Pseudomonas aeruginosa, which are significant in clinical infections.

- Antioxidant Properties : Derivatives of this compound have demonstrated glutathione peroxidase-like activity, suggesting potential applications in antioxidant therapies.

- Antitumor Activity : Nitro-containing compounds are often studied for their antitumor properties. The mechanism typically involves the generation of reactive intermediates that can damage DNA, leading to cell death .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Intermediates Formation : Upon reduction, nitro groups can form reactive species that bind to DNA or proteins, disrupting cellular functions .

- Membrane Disruption : The antibacterial effect may result from the compound's ability to disrupt bacterial cell membranes, leading to increased permeability and cell lysis.

Data Table: Biological Activities

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against clinical isolates of Pseudomonas aeruginosa. The compound was found to significantly reduce biofilm formation at concentrations as low as 50 µg/mL. This suggests its potential as a therapeutic agent in treating biofilm-associated infections.

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that derivatives of this compound exhibited substantial antioxidant activity comparable to standard antioxidants like vitamin E. The mechanism involved the reduction of reactive oxygen species (ROS), highlighting its potential use in oxidative stress-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。